molecular formula C8H8BrNO4S B13154648 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene

1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene

Cat. No.: B13154648
M. Wt: 294.12 g/mol
InChI Key: XPMNZZRLMMHEIZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromine atom, an ethanesulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(ethanesulfonyl)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Elimination: The ethanesulfonyl group can participate in elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1-Amino-2-(ethanesulfonyl)-4-nitrobenzene.

    Elimination: Alkenes with the loss of ethanesulfonyl group.

Scientific Research Applications

1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is employed in the preparation of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Elimination: The ethanesulfonyl group is removed, resulting in the formation of a double bond (alkene).

Comparison with Similar Compounds

    1-Bromo-2-(ethanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group, affecting its solubility and reactivity.

    1-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group and has different electronic properties due to the position of the nitro group.

Uniqueness: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is unique due to the combination of the bromine, ethanesulfonyl, and nitro groups on the benzene ring. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

1-bromo-2-ethylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

XPMNZZRLMMHEIZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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